1-Fluoro-6-methoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-6-methoxynaphthalene is an organic compound with the molecular formula C11H9FO. It is a derivative of naphthalene, where a fluorine atom is substituted at the first position and a methoxy group at the sixth position. This compound is known for its use as a reactant in the preparation of metabolites for pharmaceuticals, such as Duloxetine .
Mechanism of Action
Target of Action
1-Fluoro-6-methoxynaphthalene is a biochemical used in proteomics research
Mode of Action
As a biochemical used in proteomics research, it may interact with proteins or other biomolecules, but the specifics of these interactions and the resulting changes are currently unknown .
Biochemical Pathways
Given its use in proteomics research, it may influence protein-related pathways, but the details of these effects and their downstream consequences are currently unknown .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
As a biochemical used in proteomics research, it may have effects at the molecular and cellular levels, but the specifics of these effects are currently unknown .
Biochemical Analysis
Biochemical Properties
It is known that the compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules. The nature of these interactions would depend on the specific context of the research.
Cellular Effects
A related compound, 6-methoxynaphthalene, has been used in fluorescence resonance energy transfer (FRET)-based screening for protein kinase C ligands . This suggests that 1-Fluoro-6-methoxynaphthalene could potentially influence cell signaling pathways, gene expression, and cellular metabolism, depending on its specific interactions with cellular biomolecules.
Molecular Mechanism
Given its use in proteomics research , it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Given its use in proteomics research , it may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
Given its use in proteomics research , it may interact with transporters or binding proteins and could potentially affect its localization or accumulation.
Subcellular Localization
Given its use in proteomics research , it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-6-methoxynaphthalene can be synthesized through various methods. One common approach involves the reaction of 1-naphthylamine with nitrous acid to form a diazonium salt, which is then reacted with fluoroboric acid to yield 1-fluoronaphthalene. The methoxy group can be introduced via a subsequent methylation reaction using iodomethane .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-6-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The aromatic ring can undergo reduction to form dihydro derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Substitution: Products depend on the nucleophile used, such as 1-methoxy-6-substituted naphthalene.
Oxidation: Products include 1-fluoro-6-methoxy-2-naphthaldehyde or 1-fluoro-6-methoxy-2-naphthoic acid.
Reduction: Products include 1-fluoro-6-methoxy-1,2-dihydronaphthalene
Scientific Research Applications
1-Fluoro-6-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly in the development of antidepressants like Duloxetine.
Industry: Applied in the production of dyes, pigments, and other fine chemicals
Comparison with Similar Compounds
1-Fluoronaphthalene: Lacks the methoxy group, making it less lipophilic and potentially less reactive in certain biological contexts.
6-Methoxynaphthalene: Lacks the fluorine atom, which may result in different reactivity and binding properties.
1-Methoxy-6-fluoronaphthalene: An isomer with the methoxy and fluorine groups swapped, leading to different chemical and biological properties.
Uniqueness: 1-Fluoro-6-methoxynaphthalene is unique due to the combined presence of both fluorine and methoxy groups on the naphthalene ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Properties
IUPAC Name |
1-fluoro-6-methoxynaphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHWQGOHUQTLNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.